molecular formula C14H21NO2S B5754050 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine

Cat. No.: B5754050
M. Wt: 267.39 g/mol
InChI Key: ANNZVVIHJCZDHC-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine is a piperidine derivative featuring a 3,4-dimethylphenylsulfonyl group attached to the nitrogen atom of the 4-methylpiperidine ring.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-5-4-12(2)13(3)10-14/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZVVIHJCZDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide (QZ-4614)
  • Structure : Differs by the addition of a carbohydrazide group at the 4-position of the piperidine ring.
  • Molecular Formula : C₁₅H₂₁N₃O₃S.
  • Purity : 95% .
  • Synthesized via nucleophilic substitution, similar to the target compound, but with post-modification steps to introduce the carbohydrazide functionality.
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine Hydrochloride
  • Structure : Replaces the 3,4-dimethylphenyl group with a 3,5-dimethylpyrazole ring.
  • Molecular Formula : C₁₁H₂₀ClN₃O₂S.
  • Molecular Weight : 293.81 .
  • Key Differences :
    • The pyrazole ring introduces aromatic heterocyclic character, which may alter electronic properties and metabolic stability.
    • The hydrochloride salt form enhances aqueous solubility compared to the free base of the target compound.
1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine
  • Structure : Substitutes the 3,4-dimethylphenyl group with a 3-bromophenyl ring.
  • Molecular Formula: C₁₂H₁₆BrNO₂S.
  • Molecular Weight : 318.23 .
  • Higher molecular weight may impact pharmacokinetics, such as increased plasma protein binding.
1-(1-Phenylcyclohexyl)-4-methylpiperidine
  • Structure : Replaces the sulfonyl-dimethylphenyl group with a phenylcyclohexyl moiety.
  • Pharmacological Profile :
    • Lower potency in rotarod ataxia assays compared to phencyclidine (PCP) analogs but exhibits a narrow therapeutic index (TI = 3.4), indicating higher toxicity .
  • Key Differences: The absence of a sulfonyl group eliminates hydrogen-bonding interactions, reducing target specificity.

Biological Activity

1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a sulfonyl group and a dimethylphenyl moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to altered signaling pathways within cells, affecting processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various bacterial strains remains an area for further investigation.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that similar sulfonamide compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as those involving caspases and Bcl-2 family proteins. Further research is necessary to elucidate the specific effects of this compound on cancer cell viability and proliferation.

Case Studies

  • Anticancer Activity in Breast Cancer Cells : A study investigated the effects of various piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain structural modifications enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Mechanistic Insights : In a separate study focusing on the inhibition of monoamine oxidase (MAO), compounds structurally related to this compound demonstrated varying degrees of MAO-A inhibition, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundStructureBiological Activity
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidineSimilar sulfonamide structureAntimicrobial and anticancer properties
1-(3,4-Dimethoxyphenyl)-3-(methylthio)piperidineDifferent substituentsInvestigated for similar activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-methylpiperidine reacts with 3,4-dimethylbenzenesulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification often involves column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Yield optimization may require iterative adjustments of stoichiometry (1.1–1.3 equivalents of sulfonyl chloride) and reaction time (4–12 hours) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the piperidine ring protons (δ 1.4–2.8 ppm for methyl groups and ring CH2), aromatic protons from the dimethylphenyl group (δ 6.8–7.5 ppm), and sulfonyl group integration.
  • IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.
  • MS : Look for molecular ion peaks at m/z corresponding to the molecular formula (C14H19NO2S, calculated m/z 265.4) and fragmentation patterns (e.g., loss of methyl or sulfonyl groups). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Q. What solvent systems and chromatographic methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) for high-purity isolation. For cost-effective purification, silica gel flash chromatography with ethyl acetate/hexane (3:7 ratio) is recommended. Recrystallization from ethanol or methanol can further enhance purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the parent compound using Gaussian 16 at the B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfonyl group for electrophilic substitution).
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors). Focus on substituent modifications (e.g., introducing electron-withdrawing groups on the phenyl ring) to improve binding scores. Validate predictions with in vitro assays .

Q. How do structural variations (e.g., substituent position on the phenyl ring) affect the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Compare partition coefficients using shake-flask methods or computational tools (e.g., MarvinSketch). For example, replacing a methyl group with a methoxy group increases hydrophilicity (lower LogP).
  • Metabolic Stability : Perform liver microsome assays (human or rodent) to assess CYP450-mediated degradation. Structural analogs with bulky substituents (e.g., trifluoromethyl) often show extended half-lives due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor selectivity vs. off-target effects)?

  • Methodological Answer :

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target proteins. For example, sulfonyl-containing piperidines may interact with carbonic anhydrase isoforms, requiring counter-screening .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors with residence time control (<10 minutes) to prevent racemization.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time. For example, maintain pH >9 to avoid sulfonate hydrolysis .

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